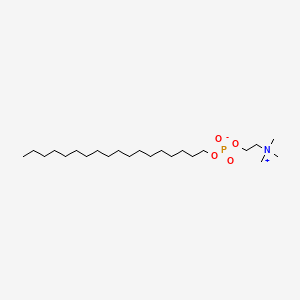
Octadecylphosphocholine
Vue d'ensemble
Description
Octadecylphosphocholine, also known as O-(Octadecylphosphoryl)choline, is a synthetic antitumor phospholipid . It is known to induce apoptosis in three human leukemic cell lines . The empirical formula of Octadecylphosphocholine is C23H50NO4P and it has a molecular weight of 435.62 .
Synthesis Analysis
Octadecylphosphocholine can be synthesized by transesterification of octadecylphosphocholine using phospholipase d (PLD) .Molecular Structure Analysis
The molecular structure of Octadecylphosphocholine is represented by the SMILES stringCCCCCCCCCCCCCCCCCCOP([O-])(=O)OCCN+(C)C . This structure indicates that it is a long-chain molecule with a phosphocholine group attached to an octadecyl group.
Applications De Recherche Scientifique
Antineoplastic Activity in Breast Carcinoma
OPC, as part of the alkylphosphocholines (APC) family, has been investigated for its antineoplastic activity, particularly in experimental human breast carcinomas. The study by Fichtner et al. (2004) revealed that OPC, along with other APC analogs, demonstrated sensitivity in hormone receptor-negative cell lines both in vitro and in vivo. However, the hormone receptor-positive MCF-7 line was more resistant. This suggests OPC's potential role in breast cancer treatment, especially in receptor-negative tumors (Fichtner et al., 2004).
Antitumoral Effects in Rodent Models
Hilgard et al. (1997) identified OPC derivatives with promising antitumoral effects in rodent tumor models. The study underscored the therapeutic potential of OPC and its derivatives, especially considering their high antineoplastic potency without significant loss of body weight at effective doses. This research paves the way for clinical evaluation of OPC derivatives in cancer treatment (Hilgard et al., 1997).
Synthesis for Anticancer Applications
Aurich et al. (2002) detailed the synthesis of Octadecylphospho-l-serine (OPS), a member of the alkylphosphate esters with anticancer activity, using OPC and phospholipase D. This synthesis is significant for producing OPC derivatives, which can be further explored for anticancer applications (Aurich et al., 2002).
Efficacy Against Trypanosoma Brucei
Research by Konstantinov et al. (1997) demonstrated the efficacy of OPC and related compounds in both in vitro and in vivo models against Trypanosoma brucei subspecies, suggesting potential applications in treating infections caused by this parasite (Konstantinov et al., 1997).
Interaction with Ionizing Radiation
Ruiter et al. (2001) explored the interaction of OPC and related compounds with ionizing radiation. Their findings suggest that these compounds may induce apoptosis in various tumor cell lines and, in combination with other anticancer regimens, could potentially have additive or synergistic cytotoxic effects (Ruiter et al., 2001).
Phase Properties in Aqueous Dispersions
Jain et al. (1985) investigated the phase properties of aqueous dispersions of OPC. The study focused on transitions between lamellar and micelle structures, which could have implications in pharmaceutical formulations and drug delivery systems (Jain et al., 1985).
Propriétés
IUPAC Name |
octadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H50NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h5-23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJXSZNWZUYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H50NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984437 | |
| Record name | Octadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecylphosphocholine | |
CAS RN |
65956-63-0 | |
| Record name | N-Octadecylphosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065956630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecylphosphocholine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00984437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



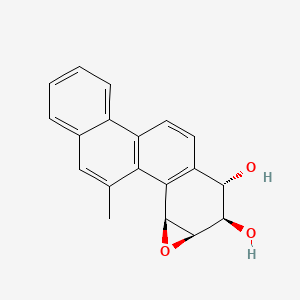

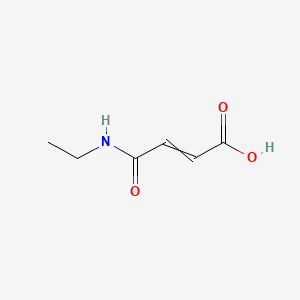
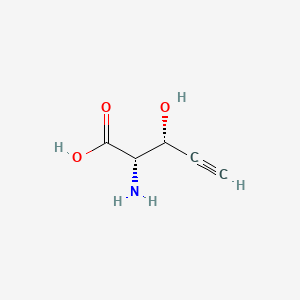
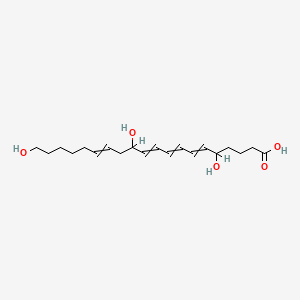
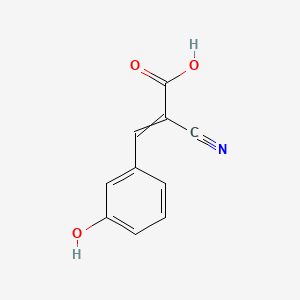
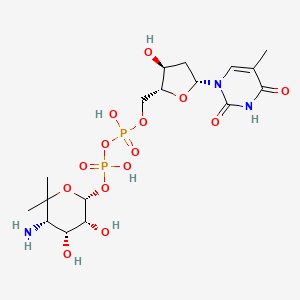
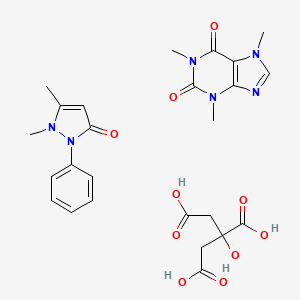
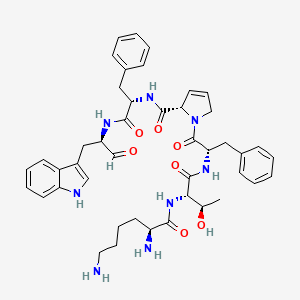

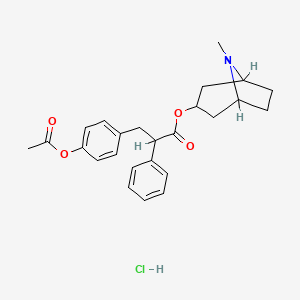
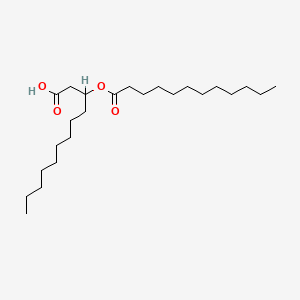
![methyl sulfate;6,7,7-trimethyl-5-[8-(6,7,7-trimethyl-8H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)octyl]-8H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1218561.png)
